molecular formula C18H28N2O2 B15022678 4-acetamido-N-nonylbenzamide

4-acetamido-N-nonylbenzamide

Cat. No.: B15022678
M. Wt: 304.4 g/mol
InChI Key: GAHZSPQPSIBMKH-UHFFFAOYSA-N
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Description

4-Acetamido-N-nonylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a benzamide structure, with a nonyl chain extending from the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-nonylbenzamide typically involves the acylation of nonylamine with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-N-nonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-Acetamido-N-nonylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamido-N-nonylbenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the nonyl chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (4-acetamido-TEMPO): A stable radical used in oxidation reactions.

    4-Acetamido-3-nitrobenzoic acid: Investigated for its antiviral properties.

Uniqueness: 4-Acetamido-N-nonylbenzamide is unique due to its specific structure, which combines an acetamido group with a long nonyl chain. This combination imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-acetamido-N-nonylbenzamide

InChI

InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-14-19-18(22)16-10-12-17(13-11-16)20-15(2)21/h10-13H,3-9,14H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

GAHZSPQPSIBMKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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